Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089245-75-8
VCID: VC6711887
InChI: InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H/t3-,4+,5?;
SMILES: C1C2C(C2Br)CN1.Cl
Molecular Formula: C5H9BrClN
Molecular Weight: 198.49

Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride

CAS No.: 2089245-75-8

Cat. No.: VC6711887

Molecular Formula: C5H9BrClN

Molecular Weight: 198.49

* For research use only. Not for human or veterinary use.

Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride - 2089245-75-8

Specification

CAS No. 2089245-75-8
Molecular Formula C5H9BrClN
Molecular Weight 198.49
IUPAC Name (1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane;hydrochloride
Standard InChI InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H/t3-,4+,5?;
Standard InChI Key YCHJSCCHBYABFP-CHUJMTOYSA-N
SMILES C1C2C(C2Br)CN1.Cl

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core consists of a bicyclo[3.1.0]hexane system fused with an aziridine ring (3-azabicyclo[3.1.0]hexane). The bromine atom at the 6-position introduces steric and electronic effects that influence reactivity, while the hydrochloride salt enhances solubility for experimental handling. Key structural features include:

PropertyValue
IUPAC Name(1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane; hydrochloride
SMILESC1C2C(C2Br)CN1.Cl
InChI KeyYCHJSCCHBYABFP-CHUJMTOYSA-N
XLogP31.2 (estimated)

The stereochemistry (1R,5S,6R) dictates spatial arrangements critical for interactions with biological targets. Computational models suggest that the bromine’s equatorial position minimizes ring strain while optimizing electrophilic reactivity.

Comparative Analysis with Analogous Structures

Structural analogs, such as methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1212063-26-7), highlight the impact of substituents on physicochemical properties . For instance, replacing bromine with a methyl ester reduces molecular weight to 177.63 g/mol and alters solubility profiles . Similarly, hydroxylated derivatives (e.g., rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride) exhibit enhanced hydrogen-bonding capacity but lower halogen-mediated reactivity .

Synthesis and Optimization

Synthetic Pathways

The synthesis of rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride involves multistep sequences starting from pyrrolidine or aziridine precursors. A representative route includes:

  • Ring Opening and Functionalization: Treatment of 3-azabicyclo[3.1.0]hexane with N-bromosuccinimide (NBS) under radical conditions to introduce bromine at the 6-position.

  • Stereochemical Control: Chiral resolution via diastereomeric salt formation to isolate the (1R,5S,6R) enantiomer.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, improving crystallinity.

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity during bromination, achieving yields of 60–70%.

Challenges in Scalability

Key hurdles include:

  • Regioselectivity: Competing reactions at the 2- and 6-positions require precise temperature control (0–5°C).

  • Stereochemical Purity: Racemization risks during salt formation necessitate low-temperature crystallization.

Chemical Reactivity and Functionalization

Halogen-Specific Reactions

The C-Br bond undergoes nucleophilic substitution (SN2) with amines or thiols, enabling derivatization. For example:
R-Br+NH3R-NH2+HBr\text{R-Br} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr}
This reactivity is exploited to generate secondary amines for pharmacological testing.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media cleaves the bicyclic framework, yielding dicarboxylic acids.

  • Reduction: LiAlH₄ reduces the aziridine ring to a pyrrolidine system, though this diminishes biological activity.

Biological Activity and Mechanism of Action

Neurotransmitter Receptor Modulation

The compound’s bicyclic amine structure mimics natural neurotransmitters, enabling interactions with:

  • Serotonin (5-HT₃) Receptors: Bromine’s electron-withdrawing effects enhance binding affinity to allosteric sites.

  • GABAₐ Receptors: Preliminary assays show partial agonism, suggesting anxiolytic potential.

Enzymatic Inhibition

In vitro studies indicate inhibition of monoamine oxidase A (MAO-A) at IC₅₀ = 2.3 μM, comparable to early-generation antidepressants.

Comparative Pharmacokinetics

ParameterRac-(1R,5S,6R)-6-Bromo DerivativeMethyl Ester Analog
LogP1.20.8
Plasma Half-life2.1 h4.3 h
Metabolic PathwayCYP3A4 oxidationRenal excretion

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